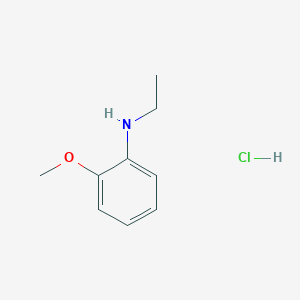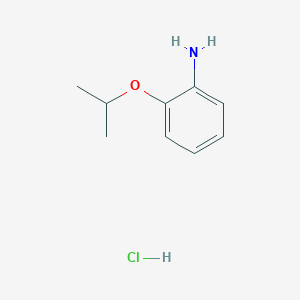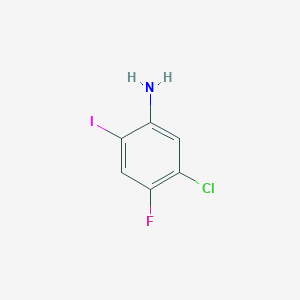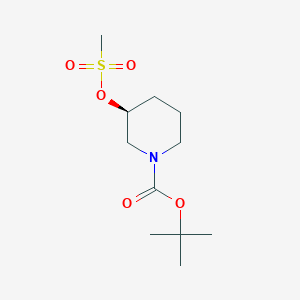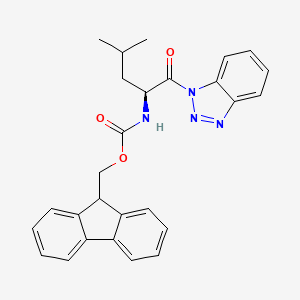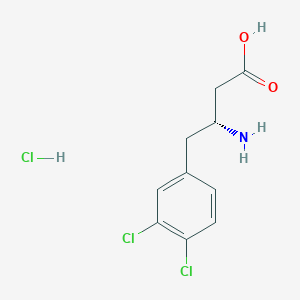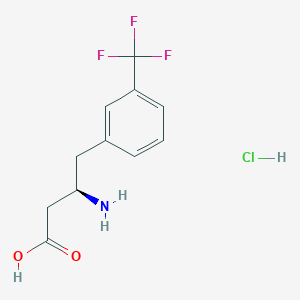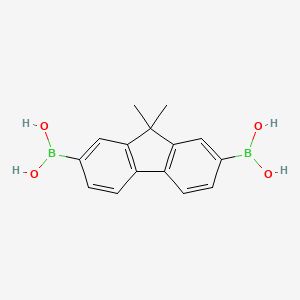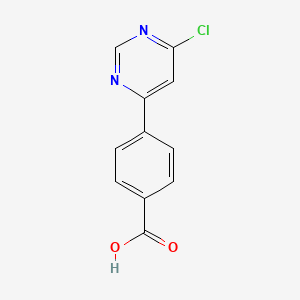
4-(6-クロロピリミジン-4-イル)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chloropyrimidin-4-yl)benzoic acid is a chemical compound with the molecular formula C11H7ClN2O2 and a molecular weight of 234.641 . It belongs to the category of carboxylic acids and is used primarily for research purposes . This compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and a benzoic acid moiety at the 4-position, making it a valuable building block in organic synthesis and medicinal chemistry .
科学的研究の応用
4-(6-Chloropyrimidin-4-yl)benzoic acid has a wide range of applications in scientific research, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrimidin-4-yl)benzoic acid typically involves the reaction of 6-chloropyrimidine with benzoic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 6-chloropyrimidine is reacted with a benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to achieve high yields .
Industrial Production Methods
While specific industrial production methods for 4-(6-Chloropyrimidin-4-yl)benzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .
化学反応の分析
Types of Reactions
4-(6-Chloropyrimidin-4-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate salts or reduction to form alcohol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, carboxylate salts, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of 4-(6-Chloropyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
類似化合物との比較
Similar Compounds
4-(6-Bromopyrimidin-4-yl)benzoic acid: Similar structure but with a bromine atom instead of chlorine.
4-(6-Fluoropyrimidin-4-yl)benzoic acid: Similar structure but with a fluorine atom instead of chlorine.
4-(6-Methylpyrimidin-4-yl)benzoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(6-Chloropyrimidin-4-yl)benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other halogenated or substituted derivatives . The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .
特性
IUPAC Name |
4-(6-chloropyrimidin-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHIQJVGQCYBON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)
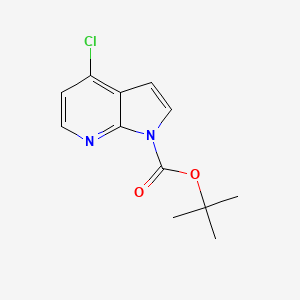
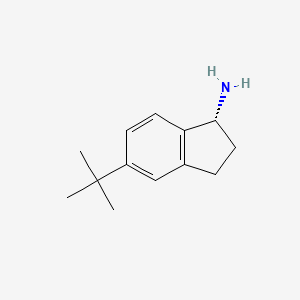
![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)
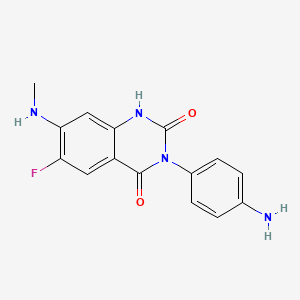
![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
